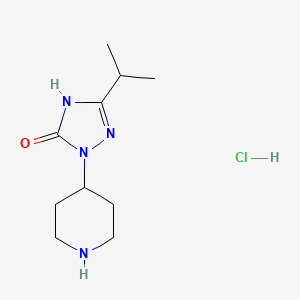![molecular formula C18H14ClFN2O2S B2897523 2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide CAS No. 1424698-23-6](/img/structure/B2897523.png)
2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]ethene-1-sulfonamide is a useful research compound. Its molecular formula is C18H14ClFN2O2S and its molecular weight is 376.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Molecular Probes
Sulfonamide compounds have been synthesized and utilized as fluorescent molecular probes due to their strong solvent-dependent fluorescence, which is correlated with solvent polarity. This characteristic makes them suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes. The fluorescence-environment dependence, long emission wavelengths, and high quantum yields make these compounds ideal for various applications in biological imaging and diagnostics (Diwu et al., 1997).
Antiproliferative Agents
Sulfonamide derivatives have been synthesized and evaluated for their in-vitro antiproliferative activity against various cancer cell lines. The development of these compounds involves the optimization of methodologies for synthesis from milligram to multi-gram scale, demonstrating their potential as antiproliferative agents with varying degrees of efficacy (Pawar, Pansare, & Shinde, 2018).
Organic Solar Cells
The research into sulfonamide compounds extends to their application in organic electronic devices. For instance, modifications of poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with sulfonamide derivatives have shown enhanced work function and conductivity, leading to improved performance in organic solar cells (OSCs). This demonstrates the potential of sulfonamide-based compounds in enhancing the efficiency and compatibility of materials used in OSCs (Zeng et al., 2020).
Fluorescent pH Sensors
Sulfonamide compounds have also been developed as fluorescent pH sensors. These sensors, based on heteroatom-containing luminogens with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, can work as effective fluorescent pH sensors in both solution and solid state, and for detecting acidic and basic organic vapors (Yang et al., 2013).
Proton Exchange Membranes
The synthesis and characterization of multiblock copolymers incorporating sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) have shown promising applications for proton exchange membranes. These membranes are essential for fuel cells, showcasing the adaptability of sulfonamide compounds in creating materials with specific functionalities, such as high proton conductivity and water absorption (Ghassemi, Ndip, & McGrath, 2004).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-fluoro-5-pyrrol-1-ylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2S/c19-15-5-3-14(4-6-15)9-12-25(23,24)21-18-13-16(7-8-17(18)20)22-10-1-2-11-22/h1-13,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZMCEQYKWWGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)F)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
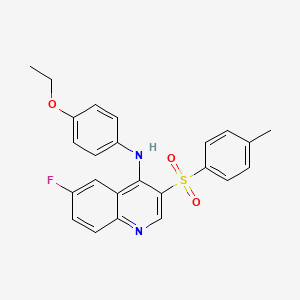
![(2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine](/img/structure/B2897442.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2897444.png)
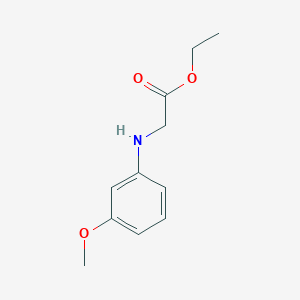

![N-(2,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2897447.png)
![N-(2-(4-(2-(naphthalen-2-yloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2897451.png)
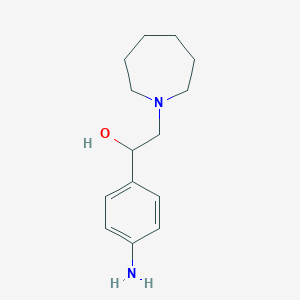
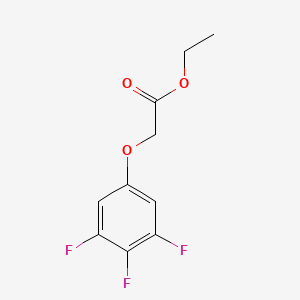
![5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2897456.png)

![prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2897458.png)
![5-amino-1-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2897459.png)
